molecular formula C11H14N2O3S B5398745 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid CAS No. 107811-09-6

4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid

Cat. No.: B5398745
CAS No.: 107811-09-6
M. Wt: 254.31 g/mol
InChI Key: QQEFKNLDHRBWOM-UHFFFAOYSA-N
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Description

4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid is a heterocyclic compound featuring a 4-oxobutanoic acid backbone substituted with a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino group. This structure combines a β-keto acid moiety with a partially saturated benzothiazole ring, a configuration that may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9(5-6-10(15)16)13-11-12-7-3-1-2-4-8(7)17-11/h1-6H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEFKNLDHRBWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167236
Record name 4-Oxo-4-[(4,5,6,7-tetrahydro-2-benzothiazolyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107811-09-6
Record name 4-Oxo-4-[(4,5,6,7-tetrahydro-2-benzothiazolyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107811-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-[(4,5,6,7-tetrahydro-2-benzothiazolyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid is a synthetic compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol. This compound has garnered attention in scientific research due to its potential biological activities. Its structure includes a benzothiazole moiety, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
CAS Number107811-09-6
PurityTypically ≥ 95%

The compound is characterized by its complex structure and has been synthesized for various biological evaluations.

Anticancer Potential

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. In a study involving various analogues, compounds similar to 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid were tested against leukemia cell lines (CCRF-CEM). The results demonstrated varying degrees of cytotoxicity, with some derivatives showing promising IC50 values below 20 µg/mL . While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential efficacy.

The biological activity of benzothiazole derivatives often involves interaction with cellular pathways related to apoptosis and cell cycle regulation. These compounds may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins. Further studies are necessary to elucidate the exact mechanisms by which 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid exerts its effects.

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective properties. Compounds that can cross the blood-brain barrier (BBB) are particularly valuable in treating neurodegenerative diseases. Preliminary studies suggest that related compounds may reduce oxidative stress and inhibit neuroinflammation . However, specific studies on this compound's neuroprotective effects remain sparse.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated several benzothiazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that modifications at the benzothiazole position significantly influenced activity levels .
  • Toxicology Assessments :
    • The compound has been classified under GHS07 hazard statements indicating potential harm if ingested or inhaled. This classification necessitates careful handling in laboratory settings.
  • Pharmacological Reviews :
    • A review highlighted the diverse biological activities of thiazole and benzothiazole derivatives, emphasizing their roles as potential therapeutic agents against various diseases including cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Insights: The benzothiazole-amino group in the target compound may offer advantages in drug design due to its balanced hydrophobicity and hydrogen-bonding capacity.
  • Data Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, necessitating further studies.

Q & A

Basic: What are the common synthetic routes for 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid?

Answer:
Synthesis typically involves multi-step reactions:

Coupling of the thiazole core : The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine moiety is prepared via cyclization of substituted cyclohexenyl thioamides under acidic conditions .

Formation of the oxobutanoic acid backbone : Succinic anhydride or activated esters (e.g., tert-butyl esters) are used to introduce the 4-oxobutanoic acid group via nucleophilic substitution .

Protection/deprotection strategies : Fmoc or tert-butyl groups are employed to protect reactive sites (e.g., amino or carboxyl groups) during synthesis, followed by deprotection using TFA or base .

Key Considerations : Reaction pH (6–8) and temperature (25–60°C) are critical for minimizing side products .

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Answer:
Yield optimization requires:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve coupling efficiency between the thiazole and oxobutanoic acid moieties .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid crystallization .
  • Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Data Contradictions : Some studies report reduced yields at >60°C due to thermal decomposition, while others suggest higher temperatures (80°C) accelerate coupling. Resolution involves pilot-scale testing under inert atmospheres .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiazole ring (δ 2.5–3.5 ppm for tetrahydro protons) and oxobutanoic acid carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 343.5) and fragmentation patterns .
  • IR spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected tautomerism)?

Answer:
Discrepancies may arise from:

  • Tautomeric equilibria : The thiazole ring’s amino group can exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR or deuterated solvents (DMSO-d₆) to stabilize specific forms .
  • Dynamic proton exchange : Low-temperature NMR (-40°C) or 2D-COSY experiments clarify overlapping signals .

Basic: How is the compound’s biological activity assessed in vitro?

Answer:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based protocols assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR studies : Compare activity against analogs (e.g., 2-amino-1,3-thiazole derivatives) to identify critical functional groups .

Advanced: How to address conflicting bioactivity data across structural analogs?

Answer:

  • Conformational analysis : Molecular docking (AutoDock Vina) identifies binding pose variations due to the oxobutanoic acid’s flexibility .
  • Solubility correction : Normalize activity data using measured logP values (e.g., XLogP3 = 3.3) to account for membrane permeability differences .

Basic: What functional groups dictate reactivity in this compound?

Answer:

  • Oxobutanoic acid : Prone to esterification (e.g., methyl esters) or amidation (e.g., coupling with primary amines) .
  • Thiazole amino group : Participates in Schiff base formation or metal coordination (e.g., Zn²⁺) .

Advanced: How to mitigate regioselectivity issues during derivatization?

Answer:

  • Protecting group strategies : Use Boc for the thiazole amino group to direct reactions to the oxobutanoic acid .
  • Computational modeling : DFT calculations (Gaussian) predict electrophilic/nucleophilic sites to guide synthetic planning .

Basic: What are the storage and handling recommendations?

Answer:

  • Storage : -20°C under argon; desiccate to prevent hydrolysis of the oxobutanoic acid .
  • Solubility : DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent decomposition .

Advanced: How to analyze degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV), or pH extremes (2–12) and monitor via LC-MS .
  • Mechanistic insights : Degradation typically involves hydrolysis of the oxobutanoic acid ester or oxidation of the tetrahydrobenzothiazole ring .

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